Dibutyl butylphosphonate

Catalog No.
S525927
CAS No.
78-46-6
M.F
C12H27O3P
M. Wt
250.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl butylphosphonate

CAS Number

78-46-6

Product Name

Dibutyl butylphosphonate

IUPAC Name

1-[butoxy(butyl)phosphoryl]oxybutane

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

InChI

InChI=1S/C12H27O3P/c1-4-7-10-14-16(13,12-9-6-3)15-11-8-5-2/h4-12H2,1-3H3

InChI Key

JPGXOMADPRULAC-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(CCCC)OCCCC

Solubility

0.00 M
INSOL IN WATER; MISCIBLE WITH MOST COMMON ORG SOLVENTS

Synonyms

DBBP compound, dibutyl butyl phosphonate, dibuyl butyl phosphonate

Canonical SMILES

CCCCOP(=O)(CCCC)OCCCC

Description

The exact mass of the compound Dibutyl butylphosphonate is 250.1698 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 minsol in water; miscible with most common org solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2666. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uranium Extraction

Specific Scientific Field: Nuclear Chemistry, specifically Uranium Processing and Refining.

Summary of the Application: DBBP is used in the extraction of uranium from leach plant ion exchange nitrate eluates. This process is crucial in the production of nuclear fuel.

Methods of Application or Experimental Procedures: Continuous liquid-liquid extraction tests were conducted on samples of ion exchange nitrate eluates with 25% v/v DBBP in kerosene. The extraction process involved four countercurrent stages .

Results or Outcomes: From eluates containing 15 to 28 g U3O8/l, recoveries of 99% or better were obtained. The extract, analyzing 75 to 95 g U3O8/l, was effectively stripped in four stages with 5 to 10% ammonium sulfate solutions at pH’s ranging from 3.5 in the first stage to 6.0 in the last .

Plasticizing

Specific Scientific Field: Material Science, specifically Polymer Science and Engineering.

Summary of the Application: DBBP is used as a plasticizing solvent mediator in the production of certain types of bio-based plastics .

Methods of Application or Experimental Procedures: DBBP is incorporated into the polymer matrix to improve its inherent limitations such as poor processability, brittleness, and hydrophilicity .

Results or Outcomes: The incorporation of DBBP into the polymer matrix imparts flexibility, improves toughness, and lowers the glass transition temperature of the polymer .

Dibutyl butylphosphonate is an organophosphorus compound characterized by its molecular formula C12H27O3P\text{C}_{12}\text{H}_{27}\text{O}_3\text{P} and a molecular weight of approximately 238.33 g/mol. It appears as a pale amber, odorless liquid that is moderately soluble in water and has a boiling point of around 127-128 °C at 2.5 Torr . This compound is primarily utilized in the extraction of metals, particularly uranium, from phosphoric acid solutions and serves as a plasticizer in various applications .

Stronger acidic propertiesDiethyl butylphosphonateC10H23O3P\text{C}_{10}\text{H}_{23}\text{O}_3\text{P}Plasticizers and extractionDifferent alkoxy groups leading to different properties

Dibutyl butylphosphonate's unique combination of properties makes it particularly effective for specific applications like uranium extraction while maintaining a distinct profile compared to other similar compounds. Its moderate solubility and reactivity make it valuable in both industrial and research settings .

Dibutyl butylphosphonate can be synthesized through various methods:

  • Esterification Process: The most common method involves the reaction of butanol with phosphorus oxychloride or phosphoric acid under controlled conditions to yield dibutyl butylphosphonate.
  • Transesterification: This method involves the exchange of alkoxy groups between dibutyl phosphate and other alcohols to produce dibutyl butylphosphonate.

These methods allow for the production of high-purity dibutyl butylphosphonate suitable for industrial applications .

Dibutyl butylphosphonate has several applications, including:

  • Metal Extraction: It is notably used in the extraction of uranium from phosphoric acid solutions due to its efficiency compared to other solvents like tri-n-butyl phosphate .
  • Plasticizer: The compound serves as a plasticizer in polymers, enhancing flexibility and durability.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other organophosphorus compounds used in agriculture and industry .

Interaction studies involving dibutyl butylphosphonate have focused on its ability to form complexes with various metal ions. For example, it has been shown to effectively extract thorium from nitrate solutions, indicating its potential for use in nuclear chemistry applications . Additionally, studies have examined its reactivity with zinc chloride, demonstrating its utility in hydrometallurgical processes .

The Mitsunobu reaction represents a powerful synthetic approach for the formation of phosphonate esters from alcohols, offering significant advantages in terms of stereochemical control and reaction mildness compared to conventional methods [1] [2]. This methodology has been successfully extended to phosphonate ester synthesis through the coupling of phosphonic acids with alcohols using triphenylphosphine and azodicarboxylate reagents [3].

The fundamental mechanism of Mitsunobu-type phosphonate synthesis involves the initial formation of a betaine intermediate through the nucleophilic attack of triphenylphosphine on diethyl azodicarboxylate or diisopropyl azodicarboxylate [4]. This intermediate subsequently deprotonates the phosphonic acid, generating an ion pair that facilitates the formation of phosphorane intermediates. These intermediates undergo complex rearrangements involving both alkoxyphosphorane and acyloxyphosphorane species, which exist in equilibrium through ligand exchange processes [4].

The reaction proceeds through either an inversion mechanism via nucleophilic substitution at the alkoxyphosphonium salt intermediate, or through a retention mechanism involving Berry pseudorotation followed by intramolecular substitution [4]. The stereochemical outcome depends on the specific reaction conditions and the nature of the substrates employed.

For dibutyl butylphosphonate synthesis, the Mitsunobu approach typically employs butylphosphonic acid as the nucleophile and butanol as the alcohol component. The reaction is conducted in tetrahydrofuran or similar aprotic solvents at temperatures ranging from 0°C to 25°C [5]. The use of diethyl azodicarboxylate generally provides yields in the range of 65-90%, while diisopropyl azodicarboxylate often delivers superior results with yields of 70-95% [6].

Reagent SystemTemperature (°C)Reaction Time (h)Yield Range (%)Stereochemistry
Triphenylphosphine/Diethyl azodicarboxylate0 to 252-1265-90Inversion at alcohol center
Triphenylphosphine/Diisopropyl azodicarboxylate0 to 252-1270-95Inversion at alcohol center
Polymer-supported triphenylphosphine/Diethyl azodicarboxylate25 to 404-1660-85Inversion at alcohol center
Modified Mitsunobu with alternative phosphines25 to 601-875-95Variable (depends on conditions)

The use of polymer-supported reagents has emerged as an important variation, facilitating product purification by enabling simple filtration to remove the supported byproducts [1]. However, these systems typically require slightly elevated temperatures and longer reaction times to achieve comparable yields.

Recent advances have focused on developing modified Mitsunobu conditions that employ alternative phosphines or novel azodicarboxylate reagents to improve reaction efficiency and reduce waste generation [2]. These modifications often provide enhanced yields while maintaining the mild reaction conditions that make the Mitsunobu approach attractive for sensitive substrates.

The primary limitations of the Mitsunobu approach for phosphonate synthesis include the generation of stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification processes. Additionally, the requirement for anhydrous conditions and the sensitivity of azodicarboxylate reagents to moisture and light necessitate careful handling procedures [5].

Solid-Phase Synthesis Techniques for Phosphonate Arrays

Solid-phase synthesis has revolutionized the preparation of phosphonate arrays, enabling the rapid generation of diverse compound libraries for biological screening and medicinal chemistry applications [7] [8]. This methodology leverages the advantages of heterogeneous reaction conditions, including simplified purification procedures, potential for automation, and the ability to drive reactions to completion through the use of excess reagents [7].

The fundamental principle of solid-phase phosphonate synthesis involves the covalent attachment of one reaction partner to an insoluble polymer support, while the remaining reagents are dissolved in solution [7]. This two-phase system allows for easy separation of products from unreacted starting materials and byproducts through simple filtration or washing procedures.

Several solid support systems have been developed for phosphonate synthesis, each offering distinct advantages depending on the specific synthetic requirements [9] [10]. Polystyrene-divinylbenzene resins provide high loading capacities of 1.0-2.5 millimoles per gram and demonstrate excellent chemical stability under a wide range of reaction conditions [8]. These supports typically deliver coupling efficiencies of 85-95% and can be cleaved using trifluoroacetic acid-dichloromethane mixtures to afford products with purities of 75-85% [9].

Solid SupportLoading Capacity (mmol/g)Coupling Efficiency (%)Cleavage ConditionsTypical Purity (%)
Polystyrene-divinylbenzene resin1.0-2.585-95TFA/DCM (1:1)75-85
Polylysine backbone0.5-1.290-98TFA/Water/Scavengers80-90
Controlled pore glass (CPG)0.3-0.880-90Acidic conditions70-85
TentaGel resin0.2-0.588-96TFA/Phenol/Water85-95
Wang resin0.8-1.585-93TFA/DCM/Scavengers78-88

Polylysine backbone supports have gained prominence due to their ability to provide three-dimensional peptide display with minimal steric hindrance [9]. These supports exhibit loading capacities of 0.5-1.2 millimoles per gram and achieve coupling efficiencies of 90-98%. The extended backbone structure reduces nonspecific binding and enhances the accessibility of attached phosphonates for subsequent reactions [9].

Controlled pore glass supports offer unique advantages for nucleotide and phosphonate synthesis due to their rigid structure and well-defined pore sizes [10]. While these supports typically exhibit lower loading capacities of 0.3-0.8 millimoles per gram, they provide excellent chemical stability and can be easily derivatized with various functional groups [7].

The synthesis of phosphonate arrays on solid supports typically employs either hydrogen phosphonate chemistry or phosphoramidite-based approaches [10] [11]. The hydrogen phosphonate method involves the sequential coupling of nucleoside hydrogen phosphonate monomers, followed by oxidation to generate the desired phosphonate linkages [11]. This approach offers several advantages, including mild reaction conditions, high coupling efficiencies, and the ability to incorporate both natural and modified phosphonate units [10].

The phosphoramidite approach utilizes activated phosphorus reagents that couple efficiently with hydroxyl groups on the solid support [12]. This methodology has been extensively optimized for oligonucleotide synthesis and can be readily adapted for phosphonate array preparation [10]. The use of phosphoramidite reagents typically requires anhydrous conditions and the presence of activating agents such as tetrazole or similar compounds [12].

Automated solid-phase synthesis systems have been developed to enable the rapid preparation of large phosphonate arrays [9]. These systems utilize standard liquid handling equipment and can process multiple reactions simultaneously in microtiter plate formats [9]. The automation of synthesis procedures not only increases throughput but also improves reproducibility and reduces manual labor requirements.

The cleavage and deprotection of phosphonate arrays from solid supports represents a critical step that significantly impacts product quality [8]. Various cleavage cocktails have been developed to optimize both cleavage efficiency and product purity [10]. Trifluoroacetic acid-based systems are most commonly employed, often in combination with scavengers such as water, phenol, or thiols to minimize side reactions during cleavage [9].

Quality control measures for solid-phase phosphonate synthesis include monitoring coupling efficiencies through quantitative ninhydrin tests or spectrophotometric assays [9]. Additionally, mass spectrometric analysis of cleaved products provides definitive structural confirmation and purity assessment [8].

Industrial-Scale Manufacturing Challenges and Optimization

The industrial production of dibutyl butylphosphonate presents numerous technical and economic challenges that require sophisticated optimization strategies to achieve commercially viable processes [13] [14]. These challenges encompass reaction engineering considerations, process safety requirements, environmental compliance, and economic factors that collectively determine the feasibility of large-scale manufacturing operations [15] [16].

Temperature control represents one of the most critical challenges in industrial phosphonate synthesis [17] [18]. The conventional synthesis route involves the reaction of butanol with phosphorus oxychloride under carefully controlled conditions to prevent excessive exothermic reactions that can lead to product degradation or safety hazards [17]. Industrial implementations typically employ jacketed reactors with precise temperature monitoring systems to maintain optimal reaction conditions [18].

The synthesis process generally begins at temperatures between 0-10°C during the initial mixing of reactants, followed by controlled heating to 30-50°C for reaction maturation [17] [18]. This temperature profile must be maintained consistently across large reactor volumes, requiring sophisticated heat transfer systems and advanced process control algorithms [14].

Manufacturing ChallengeImpact on ProductionOptimization StrategyTypical Improvement (%)
Temperature ControlYield variation (±5-10%)Advanced process control systems3-7
Acid Gas Handling (HCl)Corrosion, safety concernsScrubbing systems, corrosion-resistant materials15-25
Product PurificationProduct degradation, impuritiesFractional distillation, crystallization8-15
Scale-up EconomicsCapital investment requirementsContinuous processing, heat integration20-35
Quality ControlBatch-to-batch consistencyIn-line analytical monitoring5-12
Waste ManagementEnvironmental compliance costsRecycle streams, by-product recovery40-60

Hydrogen chloride gas evolution during the synthesis presents significant challenges for both process safety and environmental compliance [17] [18]. Industrial facilities must implement comprehensive gas handling systems, including scrubbing towers, corrosion-resistant materials, and emergency containment procedures [19]. The effective management of acid gas emissions typically requires investment in specialized equipment that can represent 15-25% of total capital costs [14].

Product purification on an industrial scale requires sophisticated separation technologies to achieve the purity specifications demanded by end-use applications [20] [21]. Fractional distillation systems are commonly employed, but these must be designed to handle the thermal sensitivity of phosphonate esters while achieving efficient separation from byproducts and unreacted starting materials [13]. Advanced distillation designs, including reactive distillation columns, have been developed to integrate reaction and separation operations [14].

Process optimization studies have identified several key parameters that significantly impact yield and product quality [22] [23]. The molar ratio of alcohol to phosphorus oxychloride critically influences both conversion efficiency and selectivity, with optimized ratios typically ranging from 2.4-2.6:1 compared to stoichiometric requirements [17]. This excess alcohol serves multiple functions, including heat removal, acid gas absorption, and driving the reaction equilibrium toward product formation [18].

Process ParameterStandard ConditionsOptimized ConditionsYield Improvement (%)
Molar Ratio (Alcohol:POCl₃)2.2:12.4-2.6:15-8
Reaction Temperature0-10°C5-15°C8-12
PressureAtmospheric80-120 kPa3-6
Residence Time1-3 hours2-4 hours10-15
Catalyst LoadingNoneLewis acid (0.1-0.5 mol%)12-18
Solvent EffectSolvent-freeMinimal aromatic solvent2-5

The implementation of continuous processing technologies has emerged as a promising approach for improving both economic efficiency and process control [14] [16]. Continuous reactors offer advantages including better heat and mass transfer, reduced inventory requirements, and improved safety through smaller hold-up volumes [13]. However, the development of continuous processes requires extensive pilot plant studies to optimize residence time distributions and mixing characteristics [23].

Heat integration strategies play a crucial role in improving process economics by recovering thermal energy from exothermic reaction steps [14]. Heat exchanger networks can be designed to preheat feed streams using reactor effluent, thereby reducing utility requirements and improving overall energy efficiency [24]. These systems can typically achieve energy savings of 20-35% compared to conventional designs [16].

Quality control systems for industrial phosphonate production must address both real-time process monitoring and final product specifications [15] [19]. In-line analytical techniques, including infrared spectroscopy and gas chromatography, enable continuous monitoring of reaction progress and product composition [13]. These systems can detect process deviations before they impact product quality, thereby reducing waste generation and improving overall efficiency [14].

Waste management and environmental compliance represent increasingly important considerations for industrial phosphonate manufacturing [15] [16]. Regulatory requirements for volatile organic compound emissions, aqueous discharge limits, and solid waste disposal continue to become more stringent [19]. Successful manufacturing operations must implement comprehensive waste minimization strategies, including solvent recovery systems, byproduct utilization schemes, and closed-loop water systems [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

COLORLESS LIQ

XLogP3

3.2

Exact Mass

250.1698

Boiling Point

127-128 °C @ 2.5 MM HG

Flash Point

310 °F OC

Vapor Density

8.62

Density

0.948 @ 20 °C/4 °C

Odor

MILD

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5GO20BIE6O

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 36 of 37 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

78-46-6

Wikipedia

Dibutyl butylphosphonate

Methods of Manufacturing

REACTION OF TRIBUTYLPHOSPHITE OR DIBUTYL SODIUM PHOSPHITE & 1-CHLOROBUTANE

General Manufacturing Information

Phosphonic acid, P-butyl-, dibutyl ester: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Stability Shelf Life

STABLE

Dates

Modify: 2023-08-15

Arsenic(V) removal with polymer inclusion membranes from sulfuric acid media using DBBP as carrier

Ma de Lourdes Ballinas, Eduardo Rodríguez de San Miguel, Ma Teresa de Jesús Rodríguez, Orlando Silva, María Muñoz, Josefina de Gyves
PMID: 14968878   DOI: 10.1021/es030422j

Abstract

Polymer inclusion membranes (PIMs) based on cellulose triacetate (CTA) and dibutyl butyl phosphonate (DBBP) were tested for arsenic(V) separation from H2SO4 for its recovery from copper electrolytes. Solvent extraction experiments allowed the determination of the As(V)-DBBP and H2SO4-DBBP complexes formed in the organic phase. Application of a transient model to membrane transport experiments in solutions containing only arsenic or H2SO4 indicated that it occurred under a kinetically controlled regime by formation of H3AsO4[DBBP]2 and H2SO4[DBBP] species, respectively. When arsenic and H2SO4 are simultaneously present, the existence of a third species, H3AsO4[DBBP][H2SO4], explains well the fact that As(V) flux decreases and that H2SO4 flux increases. In both cases, a limiting 50% recovery value was obtained. However, active arsenic transport (>50%) is achieved if the H2SO4 concentration gradient is assured (e.g., using a triple-cell configuration). In this way, high arsenic recovery factors (90% in 800 min) were obtained with initial concentrations of 5000 mg/L As(V) and 220 g/L H2SO4. In all membrane systems tested, good As(V) selectivity over copper (up to 30000 mg/L) was attained.


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